(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

GABAB receptor pharmacology stereochemical SAR β-amino acid enantiomers

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (CAS 331763-61-2; synonym: 2-Fluoro-L-β-homophenylalanine hydrochloride, H-β-HoPhe(2-F)-OH·HCl) is a chiral β3-amino acid derivative bearing a single ortho-fluorine substituent on the phenyl ring. It belongs to the β-homophenylalanine family, a scaffold central to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and GABA-mimetic agents.

Molecular Formula C10H13ClFNO2
Molecular Weight 233.67 g/mol
CAS No. 331763-61-2
Cat. No. B3424032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride
CAS331763-61-2
Molecular FormulaC10H13ClFNO2
Molecular Weight233.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl
InChIInChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
InChIKeyJZQZLHARRLTFJX-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride (CAS 331763-61-2): Procurement-Relevant Identity and Structural Class


(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (CAS 331763-61-2; synonym: 2-Fluoro-L-β-homophenylalanine hydrochloride, H-β-HoPhe(2-F)-OH·HCl) is a chiral β3-amino acid derivative bearing a single ortho-fluorine substituent on the phenyl ring. It belongs to the β-homophenylalanine family, a scaffold central to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors [1] and GABA-mimetic agents [2]. The compound is supplied as the hydrochloride salt (C10H13ClFNO2, MW 233.67), which enhances aqueous solubility relative to the free base, facilitating its direct use in peptide coupling, biocatalytic resolution studies, and in vitro pharmacological assays without additional salt-exchange steps.

Why (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride Cannot Be Replaced by the (R)-Enantiomer, Unsubstituted, or 4-Fluoro Analogs


Substitution with the (R)-enantiomer, the des-fluoro parent (β-phenyl-GABA/phenibut), or positional isomers bearing fluorine at the 3- or 4-position is not functionally neutral. In the GABA-mimetic series, the pharmacological activity of racemic β-phenyl-GABA resides exclusively in the R-enantiomer (GABAB Ki = 92 ± 3 μM for R-phenibut), while S-phenibut is inactive at doses up to 500 mg/kg and shows no measurable GABAB binding [1]. For DPP-4 inhibitor design, the introduction of fluorine specifically at the 2-position of the β-homophenylalanine phenyl ring was identified as crucial for inhibitory potency; the 2,5-difluoro and 2,4,5-trifluoro analogs achieve IC50 values of 270 nM and 119 nM respectively, whereas compounds lacking the 2-fluoro substituent exhibit substantially weaker activity [2]. The hydrochloride salt form further differentiates this compound from the free base by providing predictable aqueous solubility for reproducible assay conditions — a parameter that free-base analogs with variable protonation states cannot guarantee. These three axes of differentiation — stereochemistry, fluorine regioposition, and salt form — are not interchangeable across in-class compounds.

Product-Specific Quantitative Evidence: (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride vs. Closest Analogs


Enantiomeric Differentiation: S-Enantiomer Inactivity at GABAB Receptors vs. R-Enantiomer Agonism

In the β-phenyl-GABA (phenibut) series, a class-level precedent for the 2-fluoro analog, the S-enantiomer is pharmacologically silent at GABAB receptors while the R-enantiomer drives all measurable activity. S-phenibut produced no significant effects in locomotor, antidepressant (forced swim), or analgesic (tail-flick) assays at doses up to 500 mg/kg; R-phenibut was approximately twice as potent as racemic phenibut across these endpoints [1]. Radioligand binding using [3H]CGP54626 confirmed that racemic phenibut, R-phenibut, and the reference agonist baclofen exhibit GABAB Ki values of 177 ± 2 μM, 92 ± 3 μM, and 6.0 ± 1 μM, respectively; S-phenibut showed no measurable displacement [1]. This enantioselectivity is predicted to extend to the 2-fluoro-substituted series, making the S-enantiomer (target compound) essential as a stereochemical negative control for validating R-enantiomer-driven pharmacology in GABA-related target engagement studies.

GABAB receptor pharmacology stereochemical SAR β-amino acid enantiomers

Fluorine Positional Effect: 2-Fluoro Substitution on the Phenyl Ring Is Crucial for DPP-4 Inhibitory Potency

In a systematic SAR study of β-homophenylalanine-based DPP-4 (DPP-IV) inhibitors, Xu et al. (2004) demonstrated that introduction of a fluorine atom at the 2-position of the phenyl ring was decisive for achieving nanomolar potency. The unsubstituted phenyl lead compound (thiazolidide 9) exhibited only modest activity [1]. Progressive fluorination yielded the 2,5-difluoro analog 22q (DPP-IV IC50 = 270 nM) and the 2,4,5-trifluoro analog 22t (IC50 = 119 nM), with the 2-fluoro substituent identified as the critical potency-driving element [1]. The (R)-3-amino-4-(2-fluorophenyl)butanoyl fragment, when elaborated into pyrrolidin-2-ylmethyl amide inhibitors, yields DPP-4 IC50 values as low as 90–170 nM in fluorimetric enzyme assays [2][3]. Compounds lacking the 2-fluoro substituent or bearing fluorine at alternative positions show markedly reduced DPP-4 inhibition in the same assay systems. The target S-enantiomer serves as the stereochemical counterpart: its availability enables deconvolution of whether the 2-fluorophenyl pharmacophore's potency is stereospecific (R-selective) or permissive.

DPP-4 inhibition fluorine SAR β-homophenylalanine scaffold

Enantiomeric Purity: Enzymatic Resolution Delivers the S-Enantiomer with ≥99% ee vs. the R-Enantiomer at Comparative Yields

Shahmohammadi et al. (2020) reported a lipase PSIM (Burkholderia cepacia)-catalyzed kinetic resolution of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides. Under optimized conditions (iPr2O, 45 °C, Et3N, 0.5 equiv H2O), the preparative-scale resolution furnished the unreacted (R)-amino esters (R)-4a–e and the product (S)-amino acids (S)-5a–e, with both enantiomers obtained in excellent enantiomeric excess (ee ≥ 99%) and good chemical yields (>48%) [1]. This method was explicitly validated across a panel of fluorophenyl-substituted substrates, including the 2-fluorophenyl derivative corresponding to the target compound. Prior methods reported by Tasnádi et al. (2010) using Burkholderia cepacia lipase in t-BuOMe achieved ee ≥ 96% with yields ≥ 42% for β-arylalkyl-β-amino acid enantiomers including the sitagliptin intermediate [2]. The ability to source both enantiomers in near-optical purity from the same enzymatic resolution process means that the S-enantiomer can be procured as the resolved product without contamination by the R-form, a critical specification for stereochemical probe studies.

biocatalysis enantioselective synthesis chiral resolution

Crystallographic Validation: The 2-Fluorophenyl Fragment Occupies the DPP-4 S1 Pocket with Defined Geometry

Two independent crystal structures deposited in the Protein Data Bank confirm that the (R)-3-amino-4-(2-fluorophenyl)butanoyl fragment binds within the DPP-4 active site with well-defined electron density. PDB entry 2bub (human DPP-4, 2.5 Å resolution) contains a reversed amide inhibitor N-({(2S)-1-[(3R)-3-amino-4-(2-fluorophenyl)butanoyl]pyrrolidin-2-yl}methyl)benzamide, where the 2-fluorophenyl group occupies the hydrophobic S1 pocket [1]. PDB entry 2buc (porcine DPP-4) shows a tetrahydroisoquinoline-based inhibitor with the same (R)-configured 2-fluorophenyl-β-amino acid fragment bound in an analogous pose [2]. These structures provide atomic-level evidence that the 2-fluorophenyl moiety engages the S1 subsite through complementary shape and electrostatic interactions. The S-enantiomer (target compound) cannot adopt this productive binding geometry due to the inverted configuration at the β-carbon, making it an essential tool for confirming that observed DPP-4 inhibition is stereospecific rather than promiscuous.

structural biology DPP-4 co-crystal structure inhibitor binding mode

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for Biological Assay Compatibility

The hydrochloride salt of (S)-3-amino-4-(2-fluorophenyl)butanoic acid (CAS 331763-61-2; MW 233.67) provides enhanced aqueous solubility compared to the free base (CAS 246876-92-6; MW 197.21). This is a well-established property of β-amino acid hydrochloride salts: L-β-homophenylalanine hydrochloride is documented as freely soluble in water and aqueous buffers, a characteristic that facilitates its direct use in peptide coupling reactions and biological assays without the need for organic co-solvents . The free base form, by contrast, exhibits limited aqueous solubility at physiological pH and may require DMSO or other organic solvents for dissolution, introducing potential solvent artifacts in cell-based or enzymatic assays. For procurement decisions, the hydrochloride salt guarantees lot-to-lot consistency in solubility behavior — a parameter that free-base batches with variable residual solvent content or polymorphism cannot reliably deliver.

salt form selection aqueous solubility assay reproducibility

Optimal Research and Industrial Application Scenarios for (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride


Stereochemical Negative Control in GABAB Receptor Target Engagement Studies

In programs developing GABA-mimetic agents based on the β-phenyl-GABA scaffold, the S-enantiomer serves as the definitive stereochemical negative control. As demonstrated by Dambrova et al. (2008) for phenibut enantiomers, the S-configuration at the β-carbon abolishes GABAB receptor binding (Ki not measurable) and all downstream pharmacological activity, while the R-enantiomer exhibits Ki = 92 ± 3 μM [1]. Researchers investigating 2-fluoro-substituted analogs for improved potency or pharmacokinetics must include the S-enantiomer in all binding and functional assays to confirm that observed effects are stereospecific and mediated through GABAB receptor engagement rather than off-target mechanisms. The hydrochloride salt form ensures direct dissolution in assay buffer without solvent artifacts.

Stereochemical SAR Probe in DPP-4 Inhibitor Fragment-Based Drug Design

The (R)-3-amino-4-(2-fluorophenyl)butanoyl fragment has been crystallographically validated as a DPP-4 S1-pocket ligand (PDB 2bub, 2buc) [2] and yields elaborated inhibitors with IC50 values of 90–731 nM [1]. The S-enantiomer (target compound) is structurally incapable of adopting the productive binding pose due to inverted β-carbon configuration. In fragment-based screening cascades, parallel testing of both enantiomers at equimolar concentrations provides unambiguous discrimination between specific DPP-4 active-site engagement (R-selective) and non-specific enzyme inhibition (enantiomer-independent). This stereochemical filter is particularly critical when screening against related dipeptidyl peptidases (DPP-8, DPP-9) where selectivity windows may be narrow [3].

Enzymatic Resolution Reference Standard for Chiral β-Amino Acid Quality Control

The lipase-catalyzed kinetic resolution method of Shahmohammadi et al. (2020) produces both the S- and R-enantiomers of 2-fluorophenyl-β-amino acids with ee ≥ 99% [2]. The S-enantiomer hydrochloride can serve as a certified reference standard for chiral HPLC method development, enabling QC laboratories to validate enantiomeric purity assays for β-homophenylalanine-derived drug substances and intermediates. This is directly relevant to sitagliptin impurity profiling, where the corresponding R-configured 2-fluorophenyl intermediate (Boc-protected) is a documented process impurity requiring analytical control [1].

Building Block for β-Peptide Foldamer Libraries with Defined 2-Fluoro Stereochemistry

β3-Amino acids bearing aryl substituents are privileged building blocks for constructing β-peptide foldamers with predictable helical secondary structures. The 2-fluoro substituent on the phenyl ring introduces a local dipole that influences backbone conformation through electrostatic and steric effects, while the S-configuration at the β-carbon dictates the absolute handedness of the resulting helix [1]. The hydrochloride salt permits direct use in solid-phase peptide synthesis (SPPS) using standard Fmoc- or Boc-protection strategies after in situ neutralization. This compound enables exploration of how ortho-fluorine substitution modulates β-peptide stability, cell permeability, and target binding — parameters that cannot be studied with the unsubstituted or 4-fluoro analogs.

Quote Request

Request a Quote for (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.